(R)-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a dichloro-fluorophenyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloro-5-fluorobenzene and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for ®-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.
Scientific Research Applications
®-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,3-D
(S)-2-(2,3-Dichloro-5-fluorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
Properties
Molecular Formula |
C10H10Cl2FN |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
(2R)-2-(2,3-dichloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-8-5-6(13)4-7(10(8)12)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI Key |
CQVWCRZYZYRMHR-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)F)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.